REACTION_CXSMILES
|
[CH3:1][N:2]1[C:10]2[C:5](=[CH:6][C:7]([N+:11]([O-])=O)=[CH:8][CH:9]=2)[CH:4]=[C:3]1[C:14]([O:16][CH2:17][CH3:18])=[O:15]>[Pd].C(OCC)(=O)C>[NH2:11][C:7]1[CH:6]=[C:5]2[C:10](=[CH:9][CH:8]=1)[N:2]([CH3:1])[C:3]([C:14]([O:16][CH2:17][CH3:18])=[O:15])=[CH:4]2
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Name
|
|
Quantity
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150 g
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Type
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reactant
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Smiles
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CN1C(=CC2=CC(=CC=C12)[N+](=O)[O-])C(=O)OCC
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Name
|
|
Quantity
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15 g
|
Type
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catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
1800 mL
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Type
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solvent
|
Smiles
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C(C)(=O)OCC
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
The mixture was then filtered
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Type
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WASH
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Details
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the solids washed with ethyl acetate (300 mL)
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Type
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CUSTOM
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Details
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The combined filtrate and washings were partially azeotropically dried
|
Type
|
TEMPERATURE
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Details
|
at reflux
|
Type
|
CONCENTRATION
|
Details
|
concentrated to 800 mL
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C2C=C(N(C2=CC1)C)C(=O)OCC
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |